2-Chloro-3-methyl-5-(trifluoromethyl)pyridine
Overview
Description
2-Chloro-3-methyl-5-(trifluoromethyl)pyridine is a chloro (trifluoromethyl) pyridine . It is a colorless or light yellow transparent liquid or crystal . The molecular formula is C6H3ClF3N and the molecular weight is 181.54 .
Synthesis Analysis
2-Chloro-5-trifluoromethylpyridine can be synthesized by fluorination of 2-chloro-5-trichloromethylpyridine . Another method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecule contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . The presence of a fluorine atom and a pyridine in their structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
The synthesis of 2-Chloro-5-trifluoromethylpyridine generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Physical and Chemical Properties Analysis
The compound is a white to yellowish crystalline low melting solid . It has a melting point of 32-34 °C and a density of 1.417 g/mL at 25 °C .Scientific Research Applications
Synthesis and Pesticide Application
2-Chloro-3-methyl-5-(trifluoromethyl)pyridine serves as a crucial intermediate in the synthesis of various compounds. For instance, it is instrumental in producing 2,3-Dichloro-5-trifluoromethyl pyridine, a key pyridine derivative containing fluorine, predominantly used in pesticide synthesis. This derivative's synthesis processes have been extensively reviewed, highlighting its significant role in the agricultural chemistry sector (Lu Xin-xin, 2006).
Organic Synthesis and Catalysis
The compound also finds applications in organic synthesis, particularly in catalysis. A notable example includes the rhodium-catalyzed methylation of pyridines, where the compound is used to explore the interface between aromatic and non-aromatic compounds. This approach allows for an innovative methylation process utilizing methanol and formaldehyde, demonstrating the compound's versatility in organic synthesis (Alexandru Grozavu et al., 2020).
Medicinal Chemistry
In the realm of medicinal chemistry, derivatives of this compound, such as 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]-pyridine, have been synthesized and identified as potent and highly selective metabotropic glutamate subtype 5 receptor antagonists, displaying anxiolytic activity. This showcases the compound's potential as a building block for therapeutic agents (N. Cosford et al., 2003).
Coordination Chemistry
The compound also contributes to coordination chemistry, particularly in synthesizing mononuclear Mn(II) complexes with amino-pyridine pentadentate ligands. These complexes have been studied for their solid-state high-field electron paramagnetic resonance spectra and density-functional theory investigations, shedding light on their structural and electronic properties (C. Hureau et al., 2008).
Advanced Materials
Additionally, this compound is used in advanced materials research. Its derivatives have been explored for their potential in luminescent lanthanide compounds for biological sensing and iron complexes exhibiting unusual thermal and photochemical spin-state transitions, indicating its utility in developing functional materials (M. Halcrow, 2005).
Mechanism of Action
Target of Action
It is known that this compound and its derivatives play a crucial role in the development of agrochemical and pharmaceutical compounds .
Mode of Action
The mode of action of 2-Chloro-3-methyl-5-(trifluoromethyl)pyridine involves its interaction with its targets, leading to changes in their function. The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety in the structure of this compound contribute to its biological activities .
Biochemical Pathways
It is known that the compound’s derivatives have a significant impact on the protection of crops from pests .
Result of Action
It is known that the compound’s derivatives have a significant role in the development of many agrochemical and pharmaceutical compounds .
Safety and Hazards
Future Directions
Trifluoromethylpyridine (TFMP) and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . It is expected that many novel applications of TFMP will be discovered in the future .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Chloro-3-methyl-5-(trifluoromethyl)pyridine are largely due to the presence of the trifluoromethyl group and the pyridine ring . Specific enzymes, proteins, or other biomolecules that this compound interacts with have not been identified in the available literature.
Cellular Effects
Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the presence of a fluorine atom can influence the biological properties of a compound
Properties
IUPAC Name |
2-chloro-3-methyl-5-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N/c1-4-2-5(7(9,10)11)3-12-6(4)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNHGSGBIBLZPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
223549-97-1 | |
Record name | 2-chloro-3-methyl-5-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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